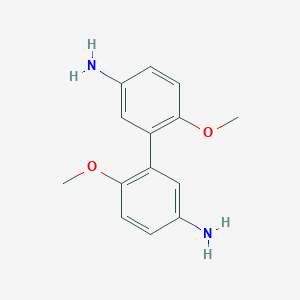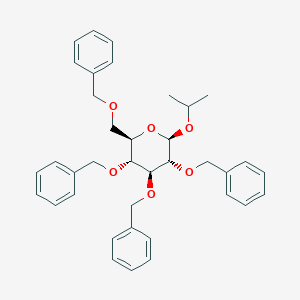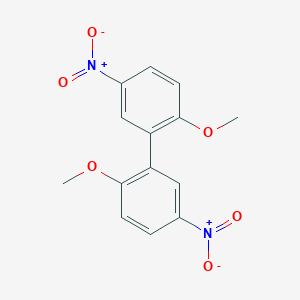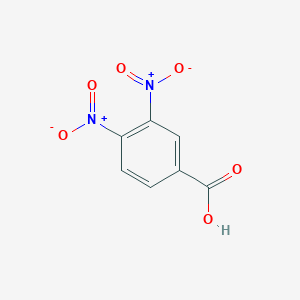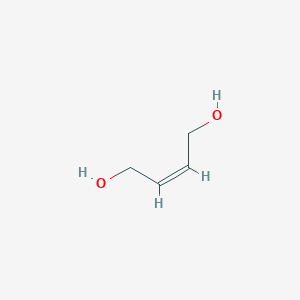
シス-2-ブテン-1,4-ジオール
概要
説明
cis-2-Butene-1,4-Diol: is an organic compound with the molecular formula C4H8O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butene backbone. The compound exists in a cis configuration, where the hydroxyl groups are on the same side of the double bond. This compound is used in various chemical synthesis processes and has applications in different fields, including pharmaceuticals and industrial chemistry.
科学的研究の応用
cis-2-Butene-1,4-Diol is used as a probe in studying isomerization, hydrogenation, and hydrogenolysis reactions. It is also employed in the synthesis of antiviral drugs such as oxetanocin A . Additionally, it is used in the production of vitamins, antiepileptic drugs, and pesticides . The compound’s ability to undergo various chemical transformations makes it valuable in organic synthesis and industrial applications.
作用機序
Target of Action
cis-2-Butene-1,4-Diol is a chemical compound that has been used in the production of endosulfan . It is also used as a probe for studying isomerization versus hydrogenation and hydrogenolysis reactions .
Mode of Action
It is known to participate in reactions involving isomerization, hydrogenation, and hydrogenolysis . In the production of endosulfan, it reacts with hexachlorocyclopentadiene to form endosulfan diol .
Biochemical Pathways
cis-2-Butene-1,4-Diol is involved in the synthesis of endosulfan, a widely used insecticide. The compound reacts with hexachlorocyclopentadiene to form endosulfan diol, which then reacts with thionyl chloride to form endosulfan .
Pharmacokinetics
Its physical properties such as its boiling point (235 °c), melting point (4-10 °c), and density (1072 g/mL at 20 °C) have been documented . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
It is known to be involved in the synthesis of endosulfan, an insecticide . It is also used as a probe for studying isomerization versus hydrogenation and hydrogenolysis reactions .
Action Environment
The action of cis-2-Butene-1,4-Diol can be influenced by various environmental factors. For instance, its physical properties such as boiling point, melting point, and density can be affected by temperature and pressure . Additionally, its reactivity in chemical reactions can be influenced by the presence of other compounds and catalysts .
Safety and Hazards
Cis-2-Butene-1,4-Diol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
将来の方向性
生化学分析
Biochemical Properties
The biochemical properties of cis-2-Butene-1,4-Diol are not fully understood. It is known to be involved in certain biochemical reactions. For example, it efficiently catalyzes cyclodehydration with active methylene compounds to give 2-vinyl-2,3-dihydrofurans .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 235 °C and a melting point between 4-10 °C . This suggests that it is stable under normal laboratory conditions.
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of 2-Butyne-1,4-Diol: The most common method for preparing cis-2-Butene-1,4-Diol is the selective hydrogenation of 2-Butyne-1,4-Diol.
Catalytic Hydrogenation: Another method involves the use of palladium-phosphorus particles as catalysts.
Industrial Production Methods: The industrial production of cis-2-Butene-1,4-Diol follows similar synthetic routes but on a larger scale. The process involves continuous hydrogenation in reactors, where the reaction conditions are optimized for maximum yield and selectivity. The use of supported palladium or platinum catalysts is common in industrial settings .
化学反応の分析
Types of Reactions:
Reduction: The compound can be further reduced to 1,4-Butanediol using hydrogenation catalysts.
Substitution: Halogenation reactions can occur, forming 4-halobutenols or 2,3-dihalo-1,4-butanediol.
Common Reagents and Conditions:
Oxidation: Dichromate in acidic solution.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens such as chlorine or bromine.
Major Products:
Oxidation: Furan derivatives.
Reduction: 1,4-Butanediol.
Substitution: 4-Halobutenols, 2,3-Dihalo-1,4-butanediol.
類似化合物との比較
trans-2-Butene-1,4-Diol: The trans isomer of 2-Butene-1,4-Diol, where the hydroxyl groups are on opposite sides of the double bond.
1,4-Butanediol: A fully saturated diol without a double bond.
2-Butyne-1,4-Diol: The alkyne precursor used in the synthesis of cis-2-Butene-1,4-Diol.
Uniqueness: cis-2-Butene-1,4-Diol is unique due to its cis configuration, which imparts different chemical reactivity and physical properties compared to its trans isomer and other similar compounds. Its ability to selectively undergo hydrogenation and isomerization reactions makes it valuable in specific synthetic applications .
特性
IUPAC Name |
(Z)-but-2-ene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTVZLZNOYNASJ-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018106 | |
| Record name | (2Z)-2-Butene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline] | |
| Record name | 1,4-Dihydroxy-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
141-149 °C AT 20 MM HG | |
| Record name | 1,4-DIHYDROXY-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
128 °C, 128 °C (263 °F) OC | |
| Record name | 1,4-Dihydroxy-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,4-DIHYDROXY-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE | |
| Record name | 1,4-DIHYDROXY-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.067-1.074 | |
| Record name | 1,4-DIHYDROXY-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.0 (AIR= 1) | |
| Record name | 1,4-DIHYDROXY-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.04 [mmHg] | |
| Record name | 1,4-Dihydroxy-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
ALMOST COLORLESS LIQUID | |
CAS No. |
6117-80-2, 110-64-5 | |
| Record name | cis-2-Butene-1,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6117-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butene-1,4-diol, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butenediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butenediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butene-1,4-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2Z)-2-Butene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-2-butene-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | But-2-ene-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTENE-1,4-DIOL, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA7VGU6SCV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-DIHYDROXY-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
7 °C (45 °F) | |
| Record name | 1,4-DIHYDROXY-2-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5540 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cis-2-Butene-1,4-diol?
A1: cis-2-Butene-1,4-diol has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol.
Q2: How is the structure of cis-2-Butene-1,4-diol confirmed spectroscopically?
A2: Several spectroscopic techniques are employed to confirm the structure of cis-2-Butene-1,4-diol, including:
- Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups through their characteristic absorption bands. For cis-2-Butene-1,4-diol, prominent bands include those corresponding to O-H stretching (broad band around 3200-3500 cm-1) and C=C stretching (around 1650 cm-1). [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to determine the arrangement of hydrogen and carbon atoms, respectively, within the molecule. [, , , ]
Q3: How does cis-2-Butene-1,4-diol impact the properties of polyurethanes?
A3: cis-2-Butene-1,4-diol is often incorporated into polyurethane synthesis as a chain extender. It introduces unsaturation into the polymer backbone, influencing properties such as: [, ]
- Flexibility and Elasticity: Increasing chain extender unsaturation can decrease tensile strength, elongation, and modulus, ultimately increasing flexibility. []
- Phase Morphology: The unsaturated structure affects phase separation and hydrogen bonding within the polyurethane, impacting its mechanical and thermal properties. []
Q4: What is the significance of cis-2-Butene-1,4-diol in selective hydrogenation reactions?
A4: cis-2-Butene-1,4-diol is a key intermediate in the selective hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol. Various catalyst systems, especially palladium-based ones, are investigated for this reaction. [, , ]
Q5: How does the choice of catalyst and reaction conditions impact selectivity in 2-Butyne-1,4-diol hydrogenation?
A5: Catalyst support and reaction conditions play crucial roles in determining product selectivity. For instance:
- Palladium on Calcium Carbonate with Ammonia: This system exhibits remarkable selectivity towards cis-2-Butene-1,4-diol due to the competitive adsorption of ammonia on the catalyst surface. []
- Monolithic Downflow Bubble Column Reactor: This reactor system, operating under specific flow conditions and bubble dispersion levels, demonstrates high selectivity towards cis-2-Butene-1,4-diol by enabling efficient gas-liquid interaction and controlled reaction conditions. []
Q6: How is computational chemistry applied to understand the reactivity of cis-2-Butene-1,4-diol?
A6: Computational studies are employed to investigate various aspects, including:
- Reaction Mechanism: Density functional theory (DFT) calculations can help elucidate the mechanism of reactions involving cis-2-Butene-1,4-diol, such as its adsorption on silicon surfaces. []
- Neighboring Group Participation: Computational methods, such as DFT, are used to explore the possibility of neighboring group participation in reactions involving cis-2-Butene-1,4-diol derivatives, like in the synthesis of psico-oxetanocin analogues. []
Q7: How do structural modifications of cis-2-Butene-1,4-diol derivatives affect their properties?
A7:
- Chain Length: In the synthesis of lactone-type anionic surfactants, increasing the size of the lactone ring derived from cis-2-Butene-1,4-diol leads to lower critical micelle concentrations (CMC), indicating increased surface activity. []
- Side Chains: Introducing a hexyl side chain into the lactone-type surfactants can affect their aggregation behavior and solubilization ability due to steric hindrance. []
Q8: How stable are unsaturated polyesters incorporating cis-2-Butene-1,4-diol?
A8: The thermal stability of unsaturated polyesters containing cis-2-Butene-1,4-diol can be lower compared to their saturated counterparts. This is attributed to the presence of the double bond in the diol structure. []
Q9: What are the applications of cis-2-Butene-1,4-diol in organic synthesis?
A9:
- Synthesis of Natural Products: cis-2-Butene-1,4-diol serves as a valuable starting material in the synthesis of various natural products, including (+)-tetronolide, the aglycon of tetrocarcins, [] and 3-epi-jaspine B, a cytotoxic anhydrophytosphingosine. []
- Preparation of Tripodal Ligands: It can be used to synthesize all-cis-1,2,3-tris(diphenylphosphinomethyl)cyclopropane and its derivatives, which function as tripodal ligands in organometallic chemistry. []
Q10: How is cis-2-Butene-1,4-diol utilized in material science?
A10:
- Preparation of Nanoparticles: cis-2-Butene-1,4-diol can be employed in the synthesis of crosslinked polydicyclopentadiene nanoparticles via a ring-opening metathesis polymerization-induced self-assembly approach. []
- Modification of Kevlar Fiber: It has been explored as a modifier for Kevlar fiber, aiming to improve its interfacial adhesion properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
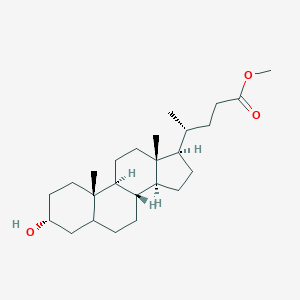
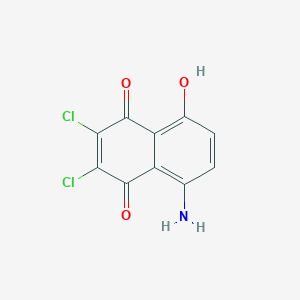
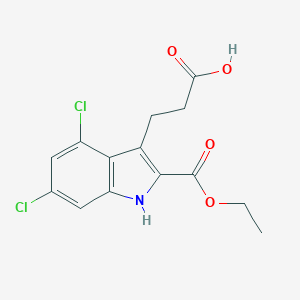

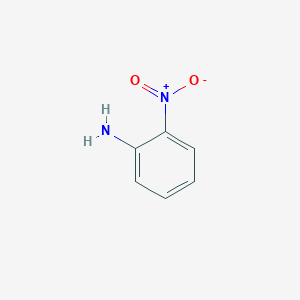
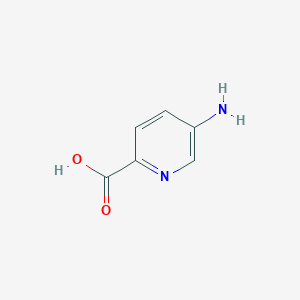
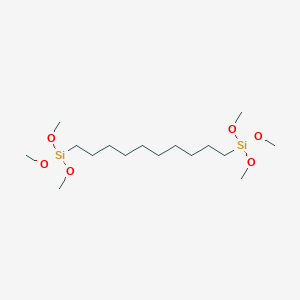
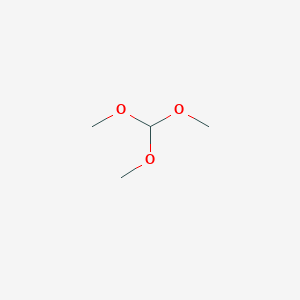
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
